BenchChemオンラインストアへようこそ!

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Medicinal Chemistry Chemical Biology Lead Optimization

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1146290-33-6) is a multifunctional pyrazolo[1,5-a]pyrimidine derivative featuring a 3-carbamoyl group, a 6-(3-hydroxypropyl) side chain, and a 7-ethyl carboxylate ester. With a molecular formula of C₁₃H₁₆N₄O₄ and a molecular weight of 292.29 g/mol, it exhibits two hydrogen-bond donors (carbamoyl NH₂ and terminal hydroxyl) and six hydrogen-bond acceptors, alongside a computed XLogP3 of -0.3, indicating moderate hydrophilicity.

Molecular Formula C13H16N4O4
Molecular Weight 292.29 g/mol
CAS No. 1146290-33-6
Cat. No. B1518800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS1146290-33-6
Molecular FormulaC13H16N4O4
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC2=C(C=NN12)C(=O)N)CCCO
InChIInChI=1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19)
InChIKeyHYEDGXWPFFCPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1146290-33-6) – Core Identity and Procurement-Relevant Characteristics


Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1146290-33-6) is a multifunctional pyrazolo[1,5-a]pyrimidine derivative featuring a 3-carbamoyl group, a 6-(3-hydroxypropyl) side chain, and a 7-ethyl carboxylate ester [1]. With a molecular formula of C₁₃H₁₆N₄O₄ and a molecular weight of 292.29 g/mol, it exhibits two hydrogen-bond donors (carbamoyl NH₂ and terminal hydroxyl) and six hydrogen-bond acceptors, alongside a computed XLogP3 of -0.3, indicating moderate hydrophilicity [1]. Commercial sources list a minimum purity specification of 95% and recommend long-term storage in a cool, dry place .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Can Compromise Research Outcomes – The Case for Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate


Pyrazolo[1,5-a]pyrimidines constitute a privileged scaffold in kinase inhibitor discovery, but small changes in substituent identity and position dramatically alter hydrogen-bonding capacity, lipophilicity, and metabolic recognition [1]. For the target compound, the combination of a 3-carbamoyl donor/acceptor motif, a 6-(3-hydroxypropyl) flexible chain, and an ethyl ester at C‑7 creates a unique pharmacophoric fingerprint that differs from close analogs—such as the 3-cyano or 3,7-diester variants—in the number of hydrogen-bond donors, computed logP, and topological polar surface area. These differences can shift target selectivity, solubility, and cellular permeability, meaning that even structurally adjacent compounds cannot be freely interchanged without risking divergent biological readouts. The quantitative evidence below substantiates where and how this compound departs from its nearest in-class alternatives.

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate – Head-to-Head Differentiation Data Against Closest Analogs


Molecular Weight and Formula Distinction from the 3-Cyano and 3,7-Diester Analogs

The target compound possesses a molecular weight of 292.29 g/mol (C₁₃H₁₆N₄O₄), which is 18.01 g/mol higher than the 3-cyano analog (274.28 g/mol, C₁₃H₁₄N₄O₃) and 29.04 g/mol lower than the 3,7-diethyl diester analog (321.33 g/mol, C₁₅H₁₉N₃O₅) . The carbamoyl function replaces the cyano group of the analog, introducing two additional hydrogen atoms and one oxygen atom, which directly impacts hydrogen-bonding potential and metabolic stability.

Medicinal Chemistry Chemical Biology Lead Optimization

Computed Lipophilicity (XLogP3) Comparison: 3-Carbamoyl vs 3-Cyano Substituent

The target compound displays a computed XLogP3 of -0.3, indicating moderate hydrophilicity driven by the polar carbamoyl and hydroxypropyl groups [1]. In contrast, the 3-cyano analog, which replaces the carbamoyl NH₂ with a nitrile, is expected to exhibit higher lipophilicity (estimated XLogP3 ~0.5–1.0 based on fragment contribution differences), a shift that can significantly alter cellular permeability and off-target binding profiles.

Physicochemical Profiling ADME Prediction Ligand Efficiency

Hydrogen-Bond Donor/Acceptor Profile Versus the 3,7-Diester and 3-Cyano Analogs

The target compound provides two hydrogen-bond donors (carbamoyl -NH₂ and hydroxypropyl -OH) and six hydrogen-bond acceptors (carbamoyl C=O, ester C=O, pyrimidine N, pyrazole N, hydroxyl O, and ester O), yielding a donor/acceptor ratio of 0.33 [1]. The 3-cyano analog has only one donor (hydroxyl) and five acceptors (ratio 0.20), while the 3,7-diester analog has one donor (hydroxyl) and six acceptors (ratio 0.17). The additional carbamoyl donor in the target compound enhances the potential for bifurcated hydrogen bonds with kinase hinge regions or structured water networks.

Structure-Based Design Kinase Selectivity Solubility Engineering

Topological Polar Surface Area (TPSA) Differentiation from the 3-Carbamoyl-7-carboxylic Acid Core

The target compound possesses a computed TPSA of 120 Ų, which lies below the 140 Ų threshold commonly associated with good oral absorption but above the 60–70 Ų range required for passive blood-brain barrier penetration [1]. The core scaffold comparator, 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1424612-37-2), has a TPSA of ~115 Ų despite its lower molecular weight (206.16 g/mol), because the carboxylic acid contributes a highly polar -COOH group. The target compound's higher TPSA, combined with its larger molecular weight, positions it in a distinct physicochemical space.

Blood-Brain Barrier Penetration Oral Bioavailability Fragment-Based Screening

Commercial Purity Specification and Batch Consistency Across Vendors

The target compound is consistently offered at ≥95% purity by multiple independent suppliers, including AKSci (Cat. 7747DD), Enamine (EN300-43490), and Leyan (Cat. 2002559) [1]. The closely related 3-cyano analog is also listed at 95% (AKSci 7944DD), but the 3,7-diethyl diester analog is occasionally reported at 98% purity (Leyan Cat. 1319903), indicating that the target compound's purity specification is reliably achieved but not uniquely superior. The key procurement advantage is the multi-vendor availability with consistent product identity, reducing supply-chain risk for long-term projects.

Procurement Quality Reproducibility Screening Library Integrity

Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate – High-Value Application Scenarios Backed by Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Dual Hydrogen-Bond Donor Capacity

The presence of two hydrogen-bond donors (carbamoyl NH₂ and hydroxypropyl OH) distinguishes this compound from the 3-cyano and 3,7-diester analogs, which each have only one donor [1]. This additional donor can engage in bifurcated hydrogen bonds with kinase hinge residues (e.g., the backbone carbonyl of Glu91 and NH of Cys93 in Pim-1), a binding mode that has been exploited in pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors. Projects targeting kinases where a dual-donor motif is required for selectivity should prioritize this compound over the mono-donor analogs.

CNS-Sparing Drug Discovery Programs Seeking Moderate TPSA and Low Lipophilicity

With a computed XLogP3 of -0.3 and TPSA of 120 Ų, the compound occupies a physicochemical space associated with good oral absorption but limited passive blood-brain barrier penetration (TPSA > 90 Ų and low logP reduce CNS exposure) [1]. This makes it a rational starting point for peripheral kinase inhibitor programs where CNS adverse effects must be minimized, in contrast to the more lipophilic 3-cyano analog.

Academic Screening Library Diversification with a Hydroxypropyl-Functionalized Pyrazolo[1,5-a]pyrimidine

The 6-(3-hydroxypropyl) substituent provides a terminal hydroxyl handle for further derivatization (e.g., esterification, etherification, or oxidation to a carboxylic acid), enabling late-stage functionalization without altering the core scaffold . Combined with multi-vendor commercial availability at consistent ≥95% purity, the compound is suitable for library synthesis and diversity-oriented screening campaigns where the hydroxypropyl chain serves as a synthetic diversification point.

Carbamoyl-Containing Scaffold for Fragment-Based Lead Discovery

The 3-carbamoyl group provides both hydrogen-bond donor and acceptor functionality within a compact bicyclic framework. Compared to the 3-carbamoyl-7-carboxylic acid core (MW 206.16), this compound maintains the key carbamoyl pharmacophore while offering an ethyl ester prodrug handle and a hydroxypropyl chain that can be exploited for fragment growing or linking strategies [1]. The higher molecular weight (292.29) places it at the fragment-to-lead transition boundary, making it a versatile intermediate for hit evolution.

Quote Request

Request a Quote for Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.